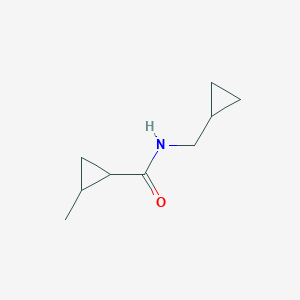![molecular formula C16H23N3O B7493190 N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is also known as MP-10 and has been studied extensively for its ability to modulate the activity of dopamine receptors in the brain.
科学的研究の応用
MP-10 has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate the activity of dopamine receptors in the brain, which is important for the regulation of mood, motivation, and reward. MP-10 has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用機序
The mechanism of action of MP-10 involves its binding to dopamine receptors in the brain. It has been shown to act as a partial agonist at the D2 dopamine receptor and a full agonist at the D3 dopamine receptor. This results in the modulation of dopamine signaling in the brain, which is important for the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which is important for the regulation of mood, motivation, and reward. MP-10 has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
One of the advantages of using MP-10 in lab experiments is its ability to modulate dopamine signaling in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using MP-10 is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on MP-10. One area of research is the development of more selective dopamine receptor ligands that can target specific subtypes of dopamine receptors in the brain. Another area of research is the investigation of the potential therapeutic applications of MP-10 in the treatment of drug addiction and other psychiatric disorders. Finally, the development of new synthesis methods for MP-10 and related compounds may also be an area of future research.
合成法
The synthesis of MP-10 involves the reaction of 2-aminobenzoxazole with 2-methylpiperidine and 3-bromopropylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure MP-10. This synthesis method has been reported in several scientific publications and has been optimized to produce high yields of MP-10.
特性
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-7-4-5-11-19(13)12-6-10-17-16-18-14-8-2-3-9-15(14)20-16/h2-3,8-9,13H,4-7,10-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSDSAQOXOCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

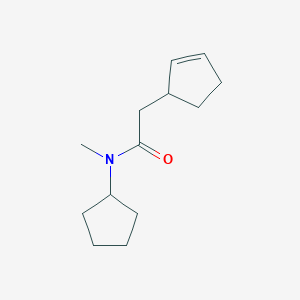
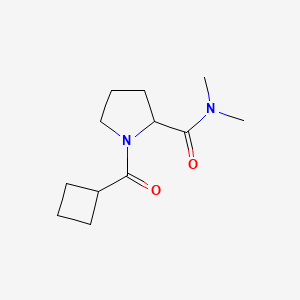
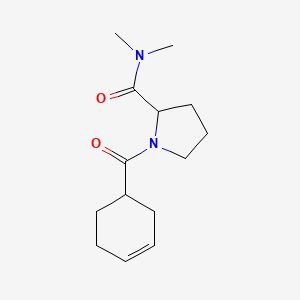


![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
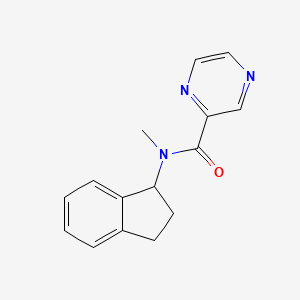
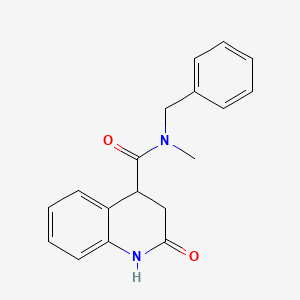

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)

